REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=O.[CH2:11]([N:14]1[C:18]([NH2:19])=[N:17][N:16]=[N:15]1)[CH2:12][CH3:13]>>[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([NH:19][C:18]1[N:14]([CH2:11][CH2:12][CH3:13])[N:15]=[N:16][N:17]=1)=[O:7]
|
Name
|
|
Quantity
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0.25 g
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Type
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reactant
|
Smiles
|
FC=1C=C(C(=O)O)C=CC1
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Name
|
|
Quantity
|
0.23 g
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Type
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reactant
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Smiles
|
C(CC)N1N=NN=C1N
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
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Details
|
elution with CH2Cl2/MeOH/Et3N (9.8:0.1:0.1)
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Type
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CUSTOM
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Details
|
gave the product in 52% yield
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Name
|
|
Type
|
|
Smiles
|
FC=1C=C(C(=O)NC2=NN=NN2CCC)C=CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |